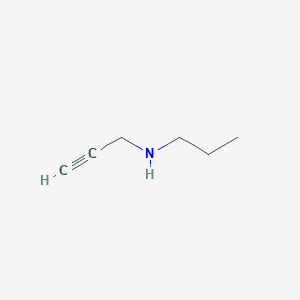

(Prop-2-yn-1-yl)(propyl)amine

Description

(Prop-2-yn-1-yl)(propyl)amine (IUPAC name: N-prop-2-ynylpropan-1-amine) is a secondary aliphatic amine featuring a propyl (C3H7) group and a propargyl (prop-2-yn-1-yl, HC≡C-CH2) substituent bonded to the nitrogen atom. Its hydrochloride salt (CAS 53227-34-2) has a molecular formula of C6H12ClN and a molecular weight of 133.62 g/mol .

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

N-prop-2-ynylpropan-1-amine |

InChI |

InChI=1S/C6H11N/c1-3-5-7-6-4-2/h1,7H,4-6H2,2H3 |

InChI Key |

MDMPAKJUMKBYNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)(propyl)amine typically involves the reaction of propargyl bromide with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (Prop-2-yn-1-yl)(propyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides and acyl chlorides are commonly used reagents.

Major Products Formed:

Oxidation: Oximes and nitriles.

Reduction: Saturated amines.

Substitution: Various substituted amines and amides.

Scientific Research Applications

(Prop-2-yn-1-yl)(propyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Prop-2-yn-1-yl)(propyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in electron transfer reactions, leading to the generation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Amines

Chain Length Variation: Propyl vs. Ethyl Linkers

The length of the alkyl chain significantly influences physicochemical and biological properties. Evidence from The Journal of Biological Chemistry highlights that ethyl and propyl linkers in amine-containing compounds exhibit comparable efficacy, with propyl chains sometimes offering superior performance in specific contexts. For example:

- Ethyl linker : Compounds like (Prop-2-yn-1-yl)(ethyl)amine may exhibit faster diffusion due to reduced steric hindrance.

- Propyl linker : (Prop-2-yn-1-yl)(propyl)amine benefits from enhanced lipophilicity, improving membrane permeability in biological systems .

Table 1: Chain Length Impact on Amine Properties

| Property | Ethyl Linker (e.g., (Prop-2-yn-1-yl)(ethyl)amine) | Propyl Linker (Target Compound) |

|---|---|---|

| Molecular Weight | ~105 g/mol (hypothetical) | 133.62 g/mol (hydrochloride) |

| Lipophilicity (LogP) | Lower | Higher |

| Steric Hindrance | Reduced | Increased |

| Biological Efficacy | Variable (e.g., higher in RS194B vs. RS194C) | Context-dependent superiority |

Substituent Effects: Propargyl vs. Allyl vs. Aromatic Groups

The propargyl group’s triple bond contrasts with the allyl group’s double bond and aromatic substituents, leading to distinct reactivity and applications:

- Propargyl (HC≡C-CH2) : Enhances nucleophilicity and participates in click chemistry (e.g., Huisgen cycloaddition). The target compound’s propargyl group enables conjugation with azides, a feature absent in allyl analogs .

- Allyl (CH2=CH-CH2) : Triallylamine (N,N-diallylprop-2-en-1-amine, CAS 102-70-5) is a tertiary amine with applications in polymer chemistry. Its lower electron deficiency compared to propargyl limits its utility in metal-catalyzed reactions .

- Aromatic Substituents : Compounds like {[2-(benzyloxy)phenyl]methyl}(propyl)amine (CAS 1158292-98-8) exhibit π-π stacking interactions, enhancing DNA binding or CO2 adsorption capabilities. However, their bulkiness may reduce solubility .

Table 2: Substituent-Driven Reactivity Differences

Amine Classification: Primary vs. Secondary vs. Tertiary

The nitrogen’s substitution state critically impacts basicity and functionality:

- Primary Amines (e.g., Propargylamine) : Higher nucleophilicity but lower steric protection, making them prone to oxidation. Used in peptide synthesis .

- Secondary Amines (Target Compound) : Balanced nucleophilicity and steric hindrance. Ideal for stable intermediates in drug synthesis (e.g., acetylcholinesterase inhibitors) .

- Tertiary Amines (e.g., Tripropylamine) : Low basicity but excellent CO2 adsorption in silica materials. Less reactive in alkylation reactions .

Table 3: Amine Classification Comparison

| Type | Example | Basicity (pKa) | Key Application |

|---|---|---|---|

| Primary | Propargylamine | ~10.6 | Click chemistry precursors |

| Secondary | Target Compound | ~9.8 (estimated) | Pharmaceutical intermediates |

| Tertiary | Tripropylamine | ~9.4 | CO2 capture, surfactants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.